molecular formula C22H20N2O3S B5049763 6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one

6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B5049763
M. Wt: 392.5 g/mol
InChI Key: AHKRSIQHRJYJRB-UHFFFAOYSA-N
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Description

6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a quinoline moiety, a benzoxazinone ring, and a sulfanylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 4,8-dimethylquinoline with a suitable sulfanylpropanoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 4H-1,4-benzoxazin-3-one under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The benzoxazinone ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzoxazinone derivatives.

Scientific Research Applications

6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The benzoxazinone ring can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one is unique due to its combination of a quinoline moiety, a sulfanylpropanoyl group, and a benzoxazinone ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-12-5-4-6-16-13(2)9-20(24-21(12)16)28-14(3)22(26)15-7-8-18-17(10-15)23-19(25)11-27-18/h4-10,14H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKRSIQHRJYJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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